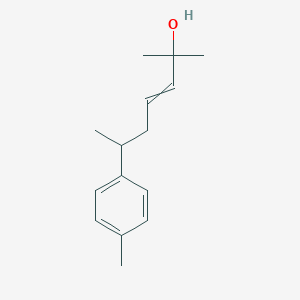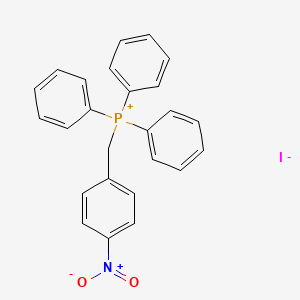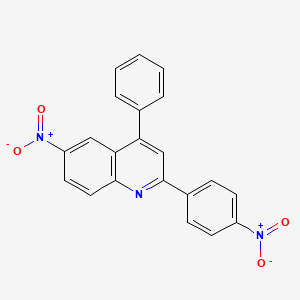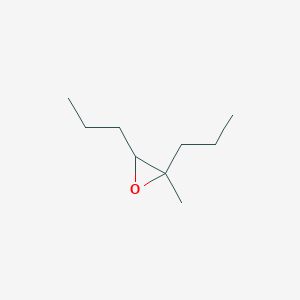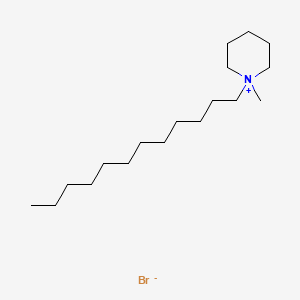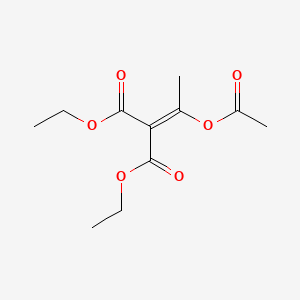
(1-Acetyloxyethylidene)malonic acid diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Acetyloxyethylidene)malonic acid diethyl ester is an organic compound with the molecular formula C11H16O6 and a molar mass of 244.24 g/mol . This compound is commonly used in organic synthesis as a building block for the preparation of various chemicals and pharmaceuticals . It is also known by its systematic name, propanedioic acid, 2-[1-(acetyloxy)ethylidene]-, 1,3-diethyl ester .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Acetyloxyethylidene)malonic acid diethyl ester typically involves the malonic ester synthesis. This process includes the following steps :
Deprotonation: A di-ester of malonic acid is deprotonated with a weak base, such as sodium ethoxide, to form an enolate.
Alkylation: The enolate undergoes nucleophilic substitution with an alkyl halide, forming a new carbon-carbon bond.
Hydrolysis: The ester is hydrolyzed under acidic conditions to yield a carboxylic acid.
Decarboxylation: Upon heating, the carboxylic acid undergoes decarboxylation to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
(1-Acetyloxyethylidene)malonic acid diethyl ester undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include substituted acetic acids, alcohols, and various derivatives depending on the specific reagents and conditions used.
科学的研究の応用
(1-Acetyloxyethylidene)malonic acid diethyl ester has a wide range of applications in scientific research :
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including sedatives and anticonvulsants.
Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of (1-Acetyloxyethylidene)malonic acid diethyl ester involves its role as a building block in organic synthesis . The compound’s enolate form acts as a nucleophile, participating in various reactions to form new carbon-carbon bonds. This reactivity is crucial for its use in the synthesis of complex molecules.
類似化合物との比較
(1-Acetyloxyethylidene)malonic acid diethyl ester is similar to other malonic acid derivatives, such as diethyl malonate and acetoacetic ester . its unique structure, with an acetyloxyethylidene group, provides distinct reactivity and applications. Similar compounds include:
Diethyl malonate: Used in the malonic ester synthesis to form substituted acetic acids.
Acetoacetic ester: Utilized in the acetoacetic ester synthesis to produce alkylated ketones.
These compounds share similar synthetic routes but differ in their specific functional groups and resulting reactivity.
特性
CAS番号 |
72959-49-0 |
|---|---|
分子式 |
C11H16O6 |
分子量 |
244.24 g/mol |
IUPAC名 |
diethyl 2-(1-acetyloxyethylidene)propanedioate |
InChI |
InChI=1S/C11H16O6/c1-5-15-10(13)9(11(14)16-6-2)7(3)17-8(4)12/h5-6H2,1-4H3 |
InChIキー |
QZWHXHNSODOCEH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=C(C)OC(=O)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


phosphanium bromide](/img/structure/B14463267.png)
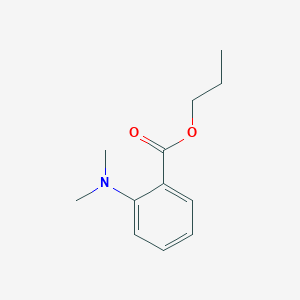
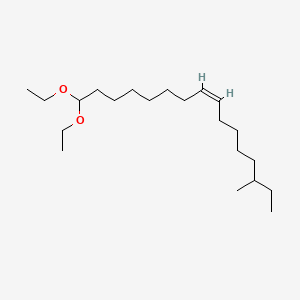
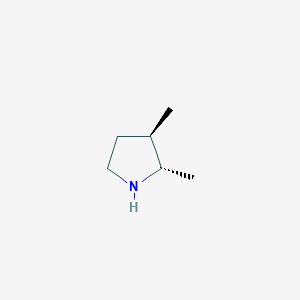
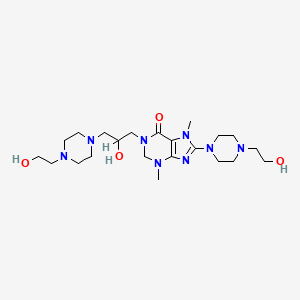
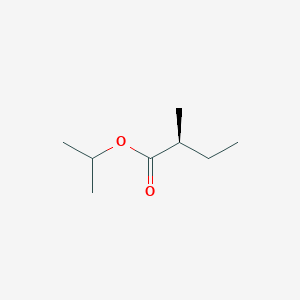
![2-(Benzenesulfonyl)-8-oxabicyclo[5.1.0]octane](/img/structure/B14463310.png)

